

Common interferences in the Bradford assay with Brilliant Blue G.

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Compound of Interest		
Compound Name:	Brilliant Blue G	
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Technical Support Center: Bradford Assay with Brilliant Blue G

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the Bradford assay with **Brilliant Blue G** for protein quantification.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Bradford assay?

The Bradford assay is a colorimetric method used to determine the total protein concentration in a sample.[1] The assay relies on the binding of the Coomassie **Brilliant Blue G**-250 dye to proteins under acidic conditions.[1] When the dye binds to proteins, primarily to basic and aromatic amino acid residues, its maximum absorption shifts from 465 nm to 595 nm.[2] This results in a color change from brown/red to blue. The intensity of the blue color, measured by a spectrophotometer at 595 nm, is proportional to the protein concentration in the sample.

Q2: What are the main advantages of the Bradford assay?

The Bradford assay is popular due to its speed, simplicity, and sensitivity.[3] It is a rapid assay that can be completed in a short amount of time and is compatible with most common buffers.



Additionally, it is less susceptible to interference from reducing agents compared to other methods like the Lowry or BCA assays.[4]

Q3: What are the common limitations of the Bradford assay?

The primary limitations of the Bradford assay include its susceptibility to interference from detergents and basic substances, a relatively narrow linear range, and protein-to-protein variability in the colorimetric response. The assay's response can vary depending on the amino acid composition of the protein, which can lead to inaccuracies if the protein standard used is not representative of the sample protein.

Q4: Which substances are known to interfere with the Bradford assay?

A variety of substances can interfere with the Bradford assay, leading to inaccurate protein concentration measurements. The most common interfering agents include detergents (especially SDS), strong bases, and chaotropic agents. Other substances like salts, reducing agents, and organic solvents can also interfere, particularly at high concentrations.

Troubleshooting Guide

This guide addresses specific issues that may arise during your Bradford assay experiments.

Issue 1: My blank (no protein control) has high absorbance.

- Possible Cause: Contamination of cuvettes or reagents.
 - Solution: Ensure all glassware and cuvettes are thoroughly cleaned. Use fresh, high-purity water for all buffers and dilutions.
- Possible Cause: Presence of an interfering substance in your buffer.
 - Solution: Refer to the data table below to check if a component of your buffer is a known interfering substance. Prepare a blank using only the buffer to assess its contribution to the absorbance. If the buffer is the issue, consider the mitigation strategies outlined in the "Experimental Protocols" section.

Issue 2: The absorbance readings for my samples are too low.



- Possible Cause: The protein concentration is below the detection limit of the assay.
 - Solution: Concentrate your protein sample. If this is not feasible, consider using a more sensitive protein quantification assay.
- Possible Cause: Presence of an interfering substance that suppresses the color development.
 - Solution: Dilute the sample to reduce the concentration of the interfering substance.
 Alternatively, remove the interfering substance using one of the protocols provided below (e.g., protein precipitation or dialysis).

Issue 3: The absorbance readings for my samples are too high and are outside the linear range of my standard curve.

- Possible Cause: The protein concentration in your sample is too high.
 - Solution: Dilute your sample with the same buffer used for your standards and re-assay.

Issue 4: I see a precipitate after adding the Bradford reagent to my sample.

- Possible Cause: High concentration of certain detergents in your sample.
 - Solution: Dilute your sample to lower the detergent concentration. If dilution is not possible
 without bringing the protein concentration below the detection limit, you will need to
 remove the detergent using methods like protein precipitation.[5]

Data Presentation: Common Interferences

The following table summarizes the acceptable concentration limits for common substances in the Bradford assay. Exceeding these limits may lead to significant interference.



Interfering Substance	Class	Maximum Compatible Concentration	Nature of Interference
Sodium Dodecyl Sulfate (SDS)	Anionic Detergent	< 0.01%[6]	Binds to the dye, causing a color change even in the absence of protein. Can also precipitate the dye at higher concentrations.
Triton X-100	Non-ionic Detergent	< 0.05%[6]	Can interfere with the protein-dye interaction.
Tween 20/60/80	Non-ionic Detergent	< 0.015%[6]	Similar to Triton X- 100, can interfere with the assay.
Guanidine HCI	Chaotropic Agent	2 M[7]	Can denature proteins and affect their interaction with the dye.
Urea	Chaotropic Agent	3 M	Can interfere with the protein-dye binding.
Ammonium Sulfate	Salt	1 M[7]	High salt concentrations can affect the solubility of the dye and protein- dye complex.
Tris	Buffer Component	2 M[8]	Can alter the pH of the assay, affecting the dye's properties.
Glycine	Buffer Component	0.1 M[7]	Can interfere with the protein-dye interaction.



Dithiothreitol (DTT)	Reducing Agent	1 M[6][7]	Generally well- tolerated, but high concentrations can interfere.
2-Mercaptoethanol (β- ME)	Reducing Agent	1 M[8]	Similar to DTT, well- tolerated at lower concentrations.
Glycerol	Stabilizer	5%[7]	Can affect the viscosity and absorbance readings.
Ethanol	Organic Solvent	10%[7]	Can interfere with the protein-dye binding.
Acetone	Organic Solvent	10%[7]	Can interfere with the protein-dye binding.

Experimental Protocols

When the concentration of an interfering substance in your sample is too high, one of the following methods can be used to clean up the sample before performing the Bradford assay.

Protocol 1: Acetone Precipitation

This method is effective for removing many interfering substances, including detergents and salts.

Materials:

- Ice-cold acetone (-20°C)
- Microcentrifuge tubes
- Microcentrifuge

Procedure:



- Place your protein sample in a microcentrifuge tube.
- Add four times the sample volume of ice-cold acetone to the tube.
- Vortex the tube briefly and incubate for 60 minutes at -20°C.
- Centrifuge the tube for 10 minutes at 13,000-15,000 x g.[9]
- Carefully decant the supernatant without disturbing the protein pellet.
- Allow the remaining acetone to evaporate from the uncapped tube at room temperature for about 30 minutes. Do not over-dry the pellet, as it may be difficult to redissolve.
- Resuspend the protein pellet in a buffer compatible with the Bradford assay.

Protocol 2: Trichloroacetic Acid (TCA) Precipitation

TCA precipitation is another effective method for concentrating proteins and removing contaminants.

Materials:

- 100% (w/v) Trichloroacetic acid (TCA) stock solution
- Ice-cold acetone
- · Microcentrifuge tubes
- Microcentrifuge

Procedure:

- To your protein sample in a microcentrifuge tube, add TCA to a final concentration of 10-20%. For example, add 1 volume of 100% TCA stock to 4 volumes of your protein sample.
 [10]
- Incubate the tube on ice for 30 minutes.
- Centrifuge the tube at 14,000 rpm for 5 minutes.[10]



- Carefully remove the supernatant.
- Wash the pellet by adding 200 μL of cold acetone and centrifuging again at 14,000 rpm for 5 minutes.
- Repeat the acetone wash step.
- Dry the pellet by placing the open tube in a heat block at 95°C for 5-10 minutes to evaporate the acetone.[10]
- Resuspend the pellet in a Bradford-compatible buffer.

Protocol 3: Dialysis

Dialysis is a gentle method for removing small molecular weight contaminants and for buffer exchange.

Materials:

- Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO)
- Dialysis buffer (a buffer compatible with the Bradford assay)
- Stir plate and stir bar
- Beaker or container for the dialysis buffer

Procedure:

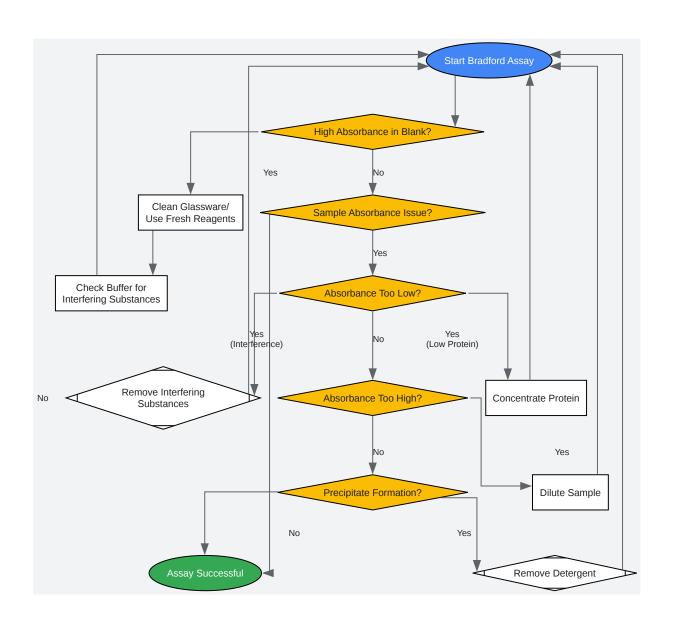
- Prepare the dialysis membrane according to the manufacturer's instructions.
- Load the protein sample into the dialysis tubing or cassette.
- Place the sealed tubing/cassette in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).[11][12]
- Place the beaker on a stir plate and stir gently at 4°C or room temperature for 2-4 hours.[11]



- Change the dialysis buffer and continue to dialyze for another 2-4 hours or overnight at 4°C for more complete removal of contaminants.[11][12]
- After dialysis, recover the protein sample from the tubing/cassette.

Mandatory Visualizations

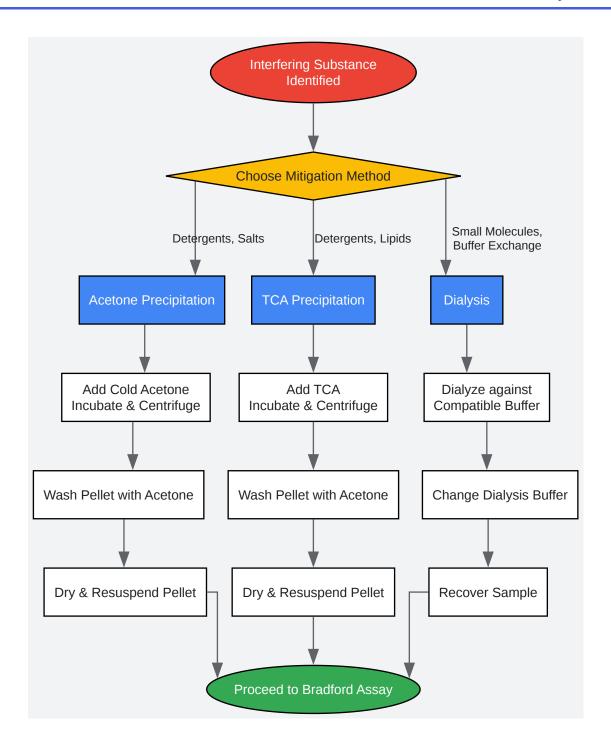




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Caption: Troubleshooting workflow for the Bradford assay.





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Caption: Protocols for mitigating interferences.

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